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tert-Butyl N-{4-[(benzylamino)methyl]-4-hydroxycyclohexyl}carbamate

Catalog No.
S15871204
CAS No.
M.F
C19H30N2O3
M. Wt
334.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butyl N-{4-[(benzylamino)methyl]-4-hydroxycyc...

Product Name

tert-Butyl N-{4-[(benzylamino)methyl]-4-hydroxycyclohexyl}carbamate

IUPAC Name

tert-butyl N-[4-[(benzylamino)methyl]-4-hydroxycyclohexyl]carbamate

Molecular Formula

C19H30N2O3

Molecular Weight

334.5 g/mol

InChI

InChI=1S/C19H30N2O3/c1-18(2,3)24-17(22)21-16-9-11-19(23,12-10-16)14-20-13-15-7-5-4-6-8-15/h4-8,16,20,23H,9-14H2,1-3H3,(H,21,22)

InChI Key

UTWJQFWAKKKSIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)(CNCC2=CC=CC=C2)O

tert-Butyl N-{4-[(benzylamino)methyl]-4-hydroxycyclohexyl}carbamate is a synthetic compound characterized by its unique structure, which includes a tert-butyl group, a carbamate functional group, and a cyclohexyl ring substituted with a hydroxyl and a benzylamino moiety. Its molecular formula is C15H24N2O3C_{15}H_{24}N_{2}O_{3} and it has a molecular weight of approximately 280.36 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly as an inhibitor in various biological pathways.

Involving tert-Butyl N-{4-[(benzylamino)methyl]-4-hydroxycyclohexyl}carbamate typically include:

  • Formation of Carbamates: The reaction of tert-butyl isocyanate with the corresponding amine (in this case, the benzylamino derivative) leads to the formation of the carbamate bond.
  • Hydrolysis: The carbamate can undergo hydrolysis under acidic or basic conditions, yielding the corresponding amine and carbon dioxide.
  • Substitution Reactions: The hydroxyl group on the cyclohexane ring may participate in substitution reactions, potentially modifying the compound's biological activity.

This compound exhibits significant biological activity, particularly in the context of enzyme inhibition. Research indicates that it may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially impacting processes related to inflammation and cellular signaling. Its structural features suggest that it could interact with various biological targets, making it a candidate for further pharmacological studies.

The synthesis of tert-Butyl N-{4-[(benzylamino)methyl]-4-hydroxycyclohexyl}carbamate can be achieved through several methods:

  • Direct Amine Reaction: Reacting tert-butyl isocyanate with 4-hydroxycyclohexylmethylbenzylamine under controlled conditions to form the desired carbamate.
  • Multi-step Synthesis: Starting from 4-hydroxycyclohexanol, one can perform several transformations including protection of the hydroxyl group, formation of the amine, and subsequent coupling with tert-butyl isocyanate.

The primary applications of tert-Butyl N-{4-[(benzylamino)methyl]-4-hydroxycyclohexyl}carbamate lie in:

  • Pharmaceutical Development: As a potential drug candidate for treating diseases related to enzyme dysregulation.
  • Research: Utilized in studies examining enzyme kinetics and inhibition mechanisms.
  • Chemical Biology: As a tool compound for probing biological pathways involving cyclohexane derivatives.

Interaction studies have shown that this compound may bind to specific active sites on enzymes, inhibiting their function. Such studies typically involve:

  • Molecular Docking: Computational modeling to predict how the compound interacts with target enzymes.
  • In vitro Assays: Laboratory experiments to measure the inhibitory effects on enzyme activity.
  • Biochemical Characterization: Analyzing the kinetics of enzyme inhibition to determine IC50 values.

Several compounds share structural similarities with tert-Butyl N-{4-[(benzylamino)methyl]-4-hydroxycyclohexyl}carbamate. Here are some notable examples:

Compound NameStructureKey Differences
tert-Butyl (4-hydroxycyclohexyl)carbamateC11H21NO3C_{11}H_{21}NO_{3}Lacks benzylamino group; simpler structure.
tert-Butyl ((4-hydroxycyclohexyl)methyl)carbamateC12H23NO3C_{12}H_{23}NO_{3}Contains a methyl group instead of benzyl; slightly different activity profile.
tert-Butyl (4-aminocyclohexyl)carbamateC11H22N2O2C_{11}H_{22}N_{2}O_{2}Amino group instead of hydroxymethyl; different binding characteristics.

The uniqueness of tert-Butyl N-{4-[(benzylamino)methyl]-4-hydroxycyclohexyl}carbamate lies in its specific combination of functional groups that enhance its biological activity and potential therapeutic applications compared to its analogs.

XLogP3

2.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

334.22564282 g/mol

Monoisotopic Mass

334.22564282 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-15-2024

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